Cas no 15936-79-5 (7-Bromo-5-methylindole)

7-Bromo-5-methylindole structure
7-Bromo-5-methylindole structure
Product Name:7-Bromo-5-methylindole
CAS No:15936-79-5
MF:C9H8BrN
MW:210.070521354675
MDL:MFCD03414678
CID:1080185
PubChem ID:329762885
Update Time:2025-05-18

7-Bromo-5-methylindole Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-5-methylindole
    • 7-Bromo-5-methyl-1H-indole
    • J-009597
    • 5-Methyl-7-bromindol
    • AKOS023635566
    • SY270956
    • PS-17864
    • 7-Bromo-5-methylindole, 96%
    • 1H-Indole, 7-bromo-5-methyl-
    • SCHEMBL5176001
    • DB-318292
    • 5-methyl-7-bromoindole
    • DTXSID70392166
    • 7-bromo-5-methyl-indole
    • MFCD03414678
    • E83250
    • A899323
    • 15936-79-5
    • CS-0343529
    • DCPYEEKBRKJUCY-UHFFFAOYSA-N
    • MDL: MFCD03414678
    • Inchi: 1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3
    • InChI Key: DCPYEEKBRKJUCY-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CC2C=CNC=21

Computed Properties

  • Exact Mass: 208.98404
  • Monoisotopic Mass: 208.98401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • Density: 1.563±0.06 g/cm3 (20 ºC 760 Torr),
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Solubility: Very slightly soluble (0.23 g/l) (25 º C),
  • PSA: 15.79

7-Bromo-5-methylindole Security Information

7-Bromo-5-methylindole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
220509-1g
7-Bromo-5-methyl-1H-indole, 95% min
15936-79-5 95%
1g
$173.00 2023-09-09
Matrix Scientific
220509-5g
7-Bromo-5-methyl-1H-indole, 95% min
15936-79-5 95%
5g
$603.00 2023-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
709654-1G
7-Bromo-5-methylindole
15936-79-5 96%
1G
¥906.67 2022-02-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8093-100mg
7-bromo-5-methyl-1H-indole
15936-79-5 97%
100mg
¥587.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8093-250mg
7-bromo-5-methyl-1H-indole
15936-79-5 97%
250mg
¥785.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8093-500mg
7-bromo-5-methyl-1H-indole
15936-79-5 97%
500mg
¥1312.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8093-1g
7-bromo-5-methyl-1H-indole
15936-79-5 97%
1g
¥1965.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8093-5g
7-bromo-5-methyl-1H-indole
15936-79-5 97%
5g
¥5869.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8093-10g
7-bromo-5-methyl-1H-indole
15936-79-5 97%
10g
¥9800.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8093-25g
7-bromo-5-methyl-1H-indole
15936-79-5 97%
25g
¥19600.0 2024-04-23

7-Bromo-5-methylindole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:15936-79-5)7-Bromo-5-methylindole
Order Number:A899323
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:03
Price ($):745.0
Email:sales@amadischem.com

Additional information on 7-Bromo-5-methylindole

Professional Introduction to 7-Bromo-5-methylindole (CAS No. 15936-79-5)

7-Bromo-5-methylindole, with the chemical formula C9H8BrN and CAS number 15936-79-5, is a significant compound in the field of pharmaceutical and biochemical research. This heterocyclic aromatic molecule has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry. The presence of both bromine and methyl substituents on the indole ring imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The indole scaffold is a core structural motif found in numerous bioactive natural products and pharmaceuticals. Its ability to interact with biological targets makes it a preferred choice for medicinal chemists. Among the various derivatives of indole, 7-Bromo-5-methylindole stands out due to its enhanced reactivity, which facilitates further functionalization through cross-coupling reactions, nucleophilic substitutions, and other organic transformations.

In recent years, 7-Bromo-5-methylindole has been extensively studied for its potential in the development of novel therapeutic agents. Its brominated nature allows for easy manipulation via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing biaryl structures prevalent in many drugs. Additionally, the methyl group at the 5-position influences the electronic properties of the ring, making it an ideal candidate for tuning the binding affinity to biological targets.

One of the most compelling applications of 7-Bromo-5-methylindole is in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer metabolism. For instance, recent studies have highlighted its utility in developing inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair pathways. Compounds derived from 7-Bromo-5-methylindole have shown promising activity in preclinical trials, demonstrating their potential as anticancer agents.

The compound's significance extends beyond oncology. Researchers have also explored its use in developing treatments for neurological disorders. The indole core is known to interact with various neurotransmitter receptors and ion channels, making it a promising starting point for designing drugs that modulate central nervous system activity. Preliminary studies suggest that derivatives of 7-Bromo-5-methylindole may have neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Synthetic methodologies for 7-Bromo-5-methylindole have seen significant advancements, enhancing both yield and purity. Modern synthetic routes often involve multi-step sequences starting from readily available precursors like tryptophan or indole derivatives. The introduction of bromine at the 7-position is typically achieved through electrophilic aromatic substitution reactions, while methylation at the 5-position can be accomplished using methylating agents under controlled conditions.

The role of computational chemistry in optimizing synthetic pathways for 7-Bromo-5-methylindole cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes with high accuracy, thereby reducing experimental trial-and-error. This approach has not only expedited the discovery process but also allowed for the design of more efficient synthetic routes with minimal environmental impact.

In conclusion, 7-Bromo-5-methylindole (CAS No. 15936-79-5) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing complex molecules with potential therapeutic applications across various diseases. As research continues to uncover new derivatives and applications, this compound is poised to remain a cornerstone in medicinal chemistry and drug development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:15936-79-5)7-Bromo-5-methylindole
A899323
Purity:99%
Quantity:5g
Price ($):745.0
Email